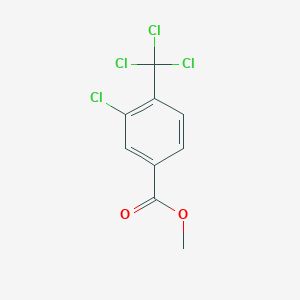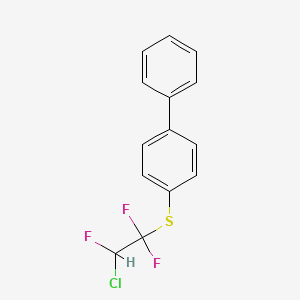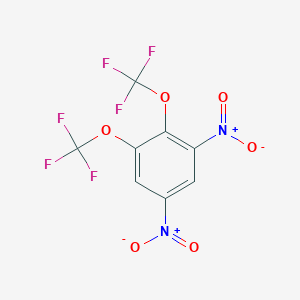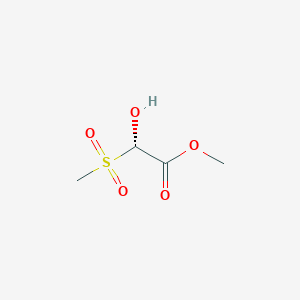![molecular formula C12H12ClF3OS B6313002 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% CAS No. 1357626-55-1](/img/structure/B6313002.png)
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is a synthetic organic compound that has recently been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. This compound is a white crystalline solid with a molecular weight of 321.38 g/mol and a melting point of 156.2 °C. It is soluble in ethanol and is insoluble in water. The chemical structure of this compound is illustrated in Figure 1.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone involves the reaction of 3-(4-chlorophenylthio)-3,3-dimethyl-2-butanone with trifluoromethyl iodide in the presence of a base to form the desired product.
Starting Materials
3-(4-chlorophenylthio)-3,3-dimethyl-2-butanone, Trifluoromethyl iodide, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 3-(4-chlorophenylthio)-3,3-dimethyl-2-butanone and base in a suitable solvent (e.g. DMF, DMSO), Step 2: Add trifluoromethyl iodide to the reaction mixture and stir at room temperature for several hours, Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate), Step 4: Purify the product by column chromatography or recrystallization to obtain 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone
Aplicaciones Científicas De Investigación
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used in a number of research studies, including studies in biochemistry, physiology, and pharmacology. In biochemistry, the compound has been used to study the mechanism of action of various enzymes, including cytochrome P450 enzymes. In physiology, 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% has been used to study the effect of various hormones on cell signaling pathways. In pharmacology, the compound has been used to study the mechanism of action of various drugs, including antiepileptic drugs.
Mecanismo De Acción
The mechanism of action of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% have not yet been fully elucidated. However, it is believed to interact with various hormones and other signaling molecules, which may affect cell signaling pathways. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% in laboratory experiments is its relative stability and solubility in organic solvents. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its potential toxicity, which may make it unsuitable for certain types of experiments.
Direcciones Futuras
Future research on 3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential applications of this compound in pharmacology, biochemistry, and physiology. Other potential future directions for research include the development of more efficient synthesis methods and the development of new derivatives of this compound.
Propiedades
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3OS/c1-7(17)11(2,3)18-8-4-5-10(13)9(6-8)12(14,15)16/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLODHUTZHZNKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)SC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)



![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)